2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an anthracene moiety with keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.
Coupling with anthracene derivative: The phenoxy intermediate is then coupled with a 9,10-dioxo-9,10-dihydroanthracene derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the keto groups in the anthracene moiety, potentially converting them to hydroxyl groups.
Substitution: The phenoxy group can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the anthracene moiety.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Lacks the phenoxy group.
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide lies in its combined structural features, which may confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C24H18ClNO4/c1-13-9-16(10-14(2)22(13)25)30-12-21(27)26-15-7-8-19-20(11-15)24(29)18-6-4-3-5-17(18)23(19)28/h3-11H,12H2,1-2H3,(H,26,27) |
InChI Key |
ARGWSAVKVSMDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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